5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol
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Overview
Description
“5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol” is a complex organic compound that features multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol” typically involves multiple steps, including:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Etherification: The methoxybenzyl and methoxyphenoxy groups can be introduced through etherification reactions using appropriate alkyl halides and phenols.
Coupling reactions: The final product can be obtained by coupling the intermediate compounds using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity, such as:
Temperature control: Maintaining optimal temperatures for each reaction step.
Catalyst selection: Using efficient catalysts to speed up the reactions.
Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or the pyrazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol
- 3-methoxybenzyl)oxy]-2-phenol
Uniqueness
“5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol” is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H24N2O5/c1-16-25(32-23-10-5-4-9-22(23)30-3)24(27-26-16)20-12-11-19(14-21(20)28)31-15-17-7-6-8-18(13-17)29-2/h4-14,28H,15H2,1-3H3,(H,26,27) |
InChI Key |
NBQSDOABCRIQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)O)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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